3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a trifluoromethyl-substituted phenyl group, and a diphenylmethyl-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include amino acids or their derivatives.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, typically under conditions that promote electrophilic aromatic substitution.
Attachment of the Diphenylmethyl-Substituted Piperazine: This step can be carried out via nucleophilic substitution reactions, where the piperazine ring is functionalized with a diphenylmethyl group, followed by coupling with the pyrrolidine-2,5-dione core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions that favor substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can yield N-oxides, while reduction of the pyrrolidine-2,5-dione core can produce diols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicine, 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is explored for its potential therapeutic effects. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-methylphenyl]pyrrolidine-2,5-dione: Contains a methyl group instead of a trifluoromethyl group, potentially altering its pharmacokinetic properties.
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-chlorophenyl]pyrrolidine-2,5-dione: The presence of a chlorine atom can influence its electronic properties and interactions with biological targets.
Uniqueness
The presence of the trifluoromethyl group in 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione imparts unique electronic and steric properties to the compound. This can enhance its binding affinity to certain targets and improve its metabolic stability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H26F3N3O2 |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H26F3N3O2/c29-28(30,31)22-11-13-23(14-12-22)34-25(35)19-24(27(34)36)32-15-17-33(18-16-32)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,24,26H,15-19H2 |
InChI Key |
HWDYDQTYTJZSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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